molecular formula C11H10ClN3O2 B1415675 methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 121716-21-0

methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1415675
CAS No.: 121716-21-0
M. Wt: 251.67 g/mol
InChI Key: SKWPKQFDGNJKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound is characterized by the presence of an amino group at the 5-position, a chlorophenyl group at the 1-position, and a carboxylate ester group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. A common method includes using alumina-silica-supported manganese dioxide as a recyclable catalyst in water, which facilitates the reaction under mild conditions . The reaction yields the desired pyrazole derivative in high efficiency, typically ranging from 86% to 96%.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylate ester group at the 4-position and the chlorophenyl group at the 1-position make it a versatile scaffold for further chemical modifications and biological evaluations.

Biological Activity

Methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The molecular formula is C11H10ClN3O2C_{11}H_{10}ClN_3O_2 and the compound features an amino group at the 5-position, a chlorophenyl group at the 1-position, and a carboxylate ester group at the 4-position. Its structure suggests potential interactions with various biological targets, making it a candidate for pharmacological investigations .

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . It has demonstrated efficacy against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound's mechanism appears to involve the inhibition of specific enzymes related to tumor progression, particularly cyclin-dependent kinases (CDKs) and p38MAPK pathways .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects . In vitro studies suggest that it can modulate inflammatory pathways by interacting with key receptors or enzymes involved in inflammation. This activity positions it as a potential therapeutic agent for conditions characterized by chronic inflammation .

Antimicrobial Activity

This compound exhibits notable antimicrobial activity . In various studies, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values indicating significant potency. The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .

Table: Summary of Biological Activities

Activity Cell Line/Organism Effect Reference
AntitumorMCF-7, HCT-116Cytotoxic effects
Anti-inflammatoryVarious in vitro modelsModulation of inflammatory pathways
AntimicrobialStaphylococcus aureusMIC values indicating significant activity

Case Study: Antitumor Efficacy

A study conducted on the antitumor efficacy of this compound involved treating MCF-7 and HCT-116 cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting strong cytotoxicity at lower concentrations. Further investigation into the compound's mechanism revealed that it induces apoptosis through caspase activation pathways .

Properties

IUPAC Name

methyl 5-amino-1-(4-chlorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-7(12)3-5-8/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWPKQFDGNJKAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.